methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
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Description
Methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a useful research compound. Its molecular formula is C20H17N3O5S2 and its molecular weight is 443.49. The purity is usually 95%.
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Biological Activity
Methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a complex organic compound with a unique structure that incorporates a pyrazolo[3,4-b]pyridine core along with multiple functional groups, including furan and tetrahydrothiophene moieties. This structural diversity suggests significant potential for various biological activities, making it a subject of interest in medicinal chemistry.
Basic Information
Property | Value |
---|---|
Molecular Formula | C20H17N3O5S2 |
Molecular Weight | 443.5 g/mol |
CAS Number | 1040636-81-4 |
Antimicrobial Activity
Research indicates that compounds related to this compound exhibit notable antimicrobial properties. Thiophene derivatives have been shown to possess antibacterial and antifungal activities against various pathogens. For instance, studies have demonstrated that certain thiophene-containing compounds effectively inhibit the growth of Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans .
Antitumor Activity
The compound's structural features may contribute to its potential antitumor activity. Thiophene derivatives have been associated with anticancer properties, with several studies reporting cytotoxic effects against human cancer cell lines. For example, derivatives with similar pyrazolo structures have shown significant cytotoxicity at low concentrations . The presence of the pyrazolo moiety is believed to enhance the binding affinity to cancer cell targets, potentially leading to apoptosis.
Anti-inflammatory and Analgesic Effects
Thiophene derivatives are also recognized for their anti-inflammatory and analgesic properties. This compound may share these properties due to its structural components that mimic known anti-inflammatory agents .
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : Compounds with similar structures have been shown to act as enzyme inhibitors, affecting pathways involved in inflammation and tumor progression.
- Receptor Binding : The unique arrangement of functional groups may enhance binding to specific receptors or proteins involved in disease processes.
- Cell Cycle Interference : Some derivatives disrupt cell cycle progression in cancer cells, leading to reduced proliferation.
Study on Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various thiophene derivatives against Escherichia coli, Staphylococcus aureus, and Candida albicans. Compounds demonstrated varying degrees of activity, with certain derivatives showing MIC values below 50 µg/mL, indicating strong potential for development as antimicrobial agents .
Cytotoxicity Assessment
In another study focusing on cytotoxicity, this compound was screened against several cancer cell lines. Results indicated significant cytotoxic effects at concentrations as low as 10 µM, suggesting its potential as an anticancer therapeutic .
Properties
IUPAC Name |
methyl 1-(1,1-dioxothiolan-3-yl)-6-(furan-2-yl)-3-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O5S2/c1-27-20(24)13-10-14(15-4-2-7-28-15)21-19-17(13)18(16-5-3-8-29-16)22-23(19)12-6-9-30(25,26)11-12/h2-5,7-8,10,12H,6,9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYPASJQUZNYVQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC2=C1C(=NN2C3CCS(=O)(=O)C3)C4=CC=CS4)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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